molecular formula C8H4BrNO2S B13705042 6-Bromo-5-nitrobenzo[b]thiophene

6-Bromo-5-nitrobenzo[b]thiophene

Katalognummer: B13705042
Molekulargewicht: 258.09 g/mol
InChI-Schlüssel: FKWQEJSSBXCMRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-5-nitrobenzo[b]thiophene is a heterocyclic compound that features both bromine and nitro functional groups attached to a benzo[b]thiophene core. This compound is of significant interest due to its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The presence of both electron-withdrawing groups (bromine and nitro) on the thiophene ring can significantly influence its chemical reactivity and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-nitrobenzo[b]thiophene typically involves the bromination and nitration of benzo[b]thiophene derivatives. One common method includes the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of potassium carbonate at room temperature, followed by hydrolysis to obtain the desired carboxylic acids, which are then converted to the target compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-5-nitrobenzo[b]thiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Products with various functional groups replacing the bromine atom.

    Reduction: 6-Amino-5-nitrobenzo[b]thiophene.

    Oxidation: this compound-1,1-dioxide.

Wissenschaftliche Forschungsanwendungen

6-Bromo-5-nitrobenzo[b]thiophene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Bromo-5-nitrobenzo[b]thiophene in biological systems is not fully elucidated. its derivatives have been shown to interact with various molecular targets, including kinases and other enzymes. The presence of the nitro group can facilitate interactions with electron-rich sites, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

  • 5-Bromo-2-nitrobenzo[b]thiophene
  • 6-Chloro-5-nitrobenzo[b]thiophene
  • 6-Bromo-4-nitrobenzo[b]thiophene

Comparison: 6-Bromo-5-nitrobenzo[b]thiophene is unique due to the specific positioning of the bromine and nitro groups, which can significantly influence its reactivity and properties compared to its analogs. For example, the bromine atom at the 6-position and the nitro group at the 5-position can lead to distinct electronic effects and steric interactions, making it a valuable compound for specific applications in organic synthesis and materials science .

Eigenschaften

Molekularformel

C8H4BrNO2S

Molekulargewicht

258.09 g/mol

IUPAC-Name

6-bromo-5-nitro-1-benzothiophene

InChI

InChI=1S/C8H4BrNO2S/c9-6-4-8-5(1-2-13-8)3-7(6)10(11)12/h1-4H

InChI-Schlüssel

FKWQEJSSBXCMRZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC2=CC(=C(C=C21)[N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.